molecular formula C13H10OS B8168377 2-Ethynyl-5-(4-methoxyphenyl)thiophene

2-Ethynyl-5-(4-methoxyphenyl)thiophene

Cat. No.: B8168377
M. Wt: 214.28 g/mol
InChI Key: DRHADIUIAJBVDY-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(4-methoxyphenyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The compound is characterized by the presence of an ethynyl group at the second position and a 4-methoxyphenyl group at the fifth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Ethynyl-5-(4-methoxyphenyl)thiophene involves the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of 2-bromo-5-(4-methoxyphenyl)thiophene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include heating the reaction mixture to temperatures between 60°C and 100°C .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(4-methoxyphenyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

2-Ethynyl-5-(4-methoxyphenyl)thiophene has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.

    Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(4-methoxyphenyl)thiophene involves its interaction with specific molecular targets. In organic electronics, the compound can facilitate charge transport through its conjugated system. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylthiophene: Lacks the 4-methoxyphenyl group, resulting in different electronic properties.

    5-(4-Methoxyphenyl)thiophene: Lacks the ethynyl group, affecting its reactivity and applications.

    2-Bromo-5-(4-methoxyphenyl)thiophene: A precursor in the synthesis of 2-Ethynyl-5-(4-methoxyphenyl)thiophene.

Uniqueness

This compound is unique due to the presence of both the ethynyl and 4-methoxyphenyl groups, which confer distinct electronic and steric properties. These features make it valuable in applications requiring specific electronic characteristics and reactivity.

Properties

IUPAC Name

2-ethynyl-5-(4-methoxyphenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c1-3-12-8-9-13(15-12)10-4-6-11(14-2)7-5-10/h1,4-9H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHADIUIAJBVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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